molecular formula C8H14N2O B1379560 Octahydrocyclopenta[c]pyrrole-1-carboxamide CAS No. 1594674-13-1

Octahydrocyclopenta[c]pyrrole-1-carboxamide

Cat. No.: B1379560
CAS No.: 1594674-13-1
M. Wt: 154.21 g/mol
InChI Key: KAIODGZZEANQLB-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: [3.3.0] Azabicycloalkane System

The fundamental structural architecture of this compound is built upon a [3.3.0] azabicycloalkane system, representing a sophisticated molecular framework where two five-membered rings share a common edge. This bicyclic arrangement creates a rigid molecular skeleton that significantly constrains conformational flexibility while maintaining specific geometric relationships between functional groups. The azabicyclo[3.3.0]octane core structure provides the foundational framework upon which the carboxamide substituent is positioned.

The bicyclic system exhibits characteristics typical of fused ring systems, where the ring fusion creates defined spatial orientations and electronic environments. The nitrogen atom positioned within the pyrrolidine ring portion of the bicyclic framework serves as both a structural element and a site for potential hydrogen bonding interactions. This positioning is particularly significant as it influences the overall molecular conformation and reactivity patterns of the compound.

Structural analysis reveals that the octahydro designation indicates complete saturation of the ring system, eliminating aromatic character and creating a flexible yet constrained three-dimensional architecture. The [3.3.0] nomenclature specifically denotes the presence of two five-membered rings connected through a single shared bond, creating a boat-like or envelope-like conformation depending on the specific stereochemical arrangement. This bicyclic framework demonstrates remarkable stability while allowing for controlled molecular recognition properties essential in biological and synthetic applications.

The geometric constraints imposed by the bicyclic framework result in defined dihedral angles and bond distances that distinguish this compound from linear or monocyclic analogues. These structural features contribute to the compound's unique chemical and physical properties, making it particularly valuable as a building block in medicinal chemistry applications.

Stereochemical Configuration: cis/trans Isomerism at C3a and C6a Positions

The stereochemical complexity of this compound manifests primarily through the configurational relationships at the C3a and C6a bridgehead positions, which serve as critical determinants of the compound's three-dimensional structure and biological activity. These bridgehead carbons represent the fusion points between the cyclopentane and pyrrolidine rings, creating stereogenic centers that can adopt multiple configurations.

Crystallographic and computational studies have identified several distinct stereoisomeric forms of this compound, with the most commonly studied configurations being the (1S,3aR,6aS) and (1R,3aS,6aR) forms. The (1S,3aR,6aS) configuration represents one of the most stable arrangements, where the relative positioning of substituents creates favorable spatial relationships that minimize steric hindrance while optimizing intramolecular interactions.

The cis/trans relationship at the ring junction positions significantly influences the overall molecular conformation. In the cis configuration, the hydrogen atoms or substituents at C3a and C6a are positioned on the same face of the bicyclic framework, creating a more compact molecular geometry. Conversely, the trans arrangement places these elements on opposite faces, resulting in a more extended conformation with different spatial orientations of functional groups.

Stereoisomer Configuration Spatial Arrangement Conformational Stability Molecular Geometry
(1S,3aR,6aS) cis-fused High Compact
(1R,3aS,6aR) cis-fused High Compact
Racemic mixture Mixed Variable Mixed conformations

Detailed analysis of these stereochemical arrangements reveals that the specific configuration at the bridgehead positions directly impacts the orientation of the carboxamide functional group relative to the bicyclic core. This relationship is crucial for understanding the compound's reactivity patterns and potential binding interactions with biological targets.

Carboxamide Functional Group Orientation: Conformational Studies

The carboxamide functional group in this compound exhibits distinct conformational preferences that are strongly influenced by the rigid bicyclic framework to which it is attached. Conformational analysis reveals that the amide group adopts preferential orientations that optimize both intramolecular stability and intermolecular interaction potential.

Nuclear magnetic resonance spectroscopy studies have demonstrated that the carboxamide group preferentially adopts a trans configuration around the carbon-nitrogen bond, with the carbonyl oxygen and amide nitrogen positioned to minimize steric interactions with the bicyclic framework. This conformational preference is consistent with typical amide behavior, where the trans arrangement provides optimal overlap between the nitrogen lone pair and the carbonyl pi-system.

The spatial orientation of the carboxamide group relative to the bicyclic core creates specific geometric relationships that influence hydrogen bonding patterns and molecular recognition properties. Computational studies indicate that the amide carbonyl oxygen is positioned to engage in favorable electrostatic interactions, while the amide nitrogen can participate in hydrogen bonding as both donor and acceptor.

Temperature-dependent nuclear magnetic resonance experiments have revealed that the carboxamide group exhibits restricted rotation around the carbon-carbon bond connecting it to the bicyclic framework. This restriction arises from steric interactions between the amide substituents and the rigid bicyclic structure, creating energy barriers that favor specific conformational states over others.

The conformational behavior of the carboxamide group is further influenced by solvent effects, with polar solvents stabilizing extended conformations through solvation of the amide functionality, while nonpolar environments favor more compact arrangements that minimize exposed polar surface area. These solvent-dependent conformational changes have important implications for the compound's behavior in different chemical and biological environments.

Comparative Molecular Geometry with Related Cyclopenta-Pyrrolidine Derivatives

Comparative analysis of this compound with structurally related cyclopenta-pyrrolidine derivatives reveals distinct geometric features that distinguish this compound from closely related analogues. The specific positioning of the carboxamide group at the 1-position creates unique spatial relationships compared to derivatives with alternative substitution patterns or functional groups.

Structural comparison with octahydrocyclopenta[b]pyrrole-2-carboxylic acid demonstrates the impact of regioisomerism on molecular geometry. While both compounds contain the same bicyclic core, the different attachment points for the carboxylic acid functionality result in significantly altered spatial orientations and conformational preferences. The [c] versus [b] fusion pattern creates distinct geometric constraints that influence the overall molecular shape and reactivity.

Analysis of related azabicyclo[3.3.0]octane derivatives without the carboxamide functionality reveals the specific geometric contributions of this functional group to the overall molecular architecture. The presence of the carboxamide substituent introduces additional conformational degrees of freedom while simultaneously creating new opportunities for intermolecular interactions through hydrogen bonding and dipolar interactions.

Compound Type Ring Fusion Pattern Functional Group Position Geometric Constraints
This compound [c] fusion 1-position Moderate flexibility
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid [b] fusion 2-position Higher rigidity
Azabicyclo[3.3.0]octane No substitution None Maximum flexibility

The incorporation of this compound into larger molecular frameworks, such as in pharmaceutical applications, demonstrates its capacity to maintain structural integrity while providing specific geometric orientations required for biological activity. Crystallographic studies of telaprevir derivatives containing this bicyclic unit reveal how the rigid framework contributes to precise molecular recognition and binding affinity in complex biological systems.

Comparative molecular modeling studies indicate that the specific geometric features of this compound create unique spatial arrangements that are not readily achievable with simpler cyclic or acyclic analogues. This distinctive geometry makes the compound particularly valuable as a constrained building block in structure-activity relationship studies and drug design applications.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIODGZZEANQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

The hydrogenation reaction requires specific conditions to ensure successful formation of the target compound:

  • Catalyst : Palladium on carbon (Pd/C) is commonly employed as the primary catalyst
  • Atmosphere : The reaction must be conducted under a hydrogen atmosphere
  • Pressure : Elevated hydrogen pressures are typically required
  • Temperature : Moderate to high temperatures are necessary to facilitate complete hydrogenation
  • Reaction Time : Generally 4-8 hours, depending on reaction scale and conditions

Reaction Mechanism

The hydrogenation process follows a sequential reduction pathway:

  • Initial hydrogenation of the nitrile groups
  • Cyclization to form the bicyclic structure
  • Complete reduction of remaining unsaturated bonds
  • Formation of the carboxamide functional group

Alternative Synthetic Approaches

Dieckmann Cyclization Method

For industrial-scale production, a more cost-effective approach involves Dieckmann cyclization of dialkyl adipates:

  • Dieckmann cyclization of diethyl or dimethyl adipate
  • Cyanohydrin formation from the resulting cyclic ketone
  • Reduction of the intermediate cyclic amide or imide
  • Functional group transformation to yield the carboxamide

This method offers advantages for large-scale synthesis, including:

  • More economical starting materials
  • Scalable reaction conditions
  • Potentially higher overall yields

Catalyst Variations

Research has explored various catalytic systems for the preparation of octahydrocyclopenta[c]pyrrole derivatives, which can be applied to the carboxamide variant:

Catalyst Solvent Temperature (°C) Pressure (bar) Yield (%)
Pd/C (5%) THF 60-80 5-10 75-85
Pt/C Acetic acid 70-90 8-12 80-88
Rh/Al2O3 Methanol 50-70 4-8 70-80
Raney Ni Ethanol 80-100 10-15 65-75

The patent literature indicates that platinum and rhodium-based catalysts can provide excellent selectivity for the desired product.

Optimization Strategies

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency and product purity:

  • Protic Solvents : Alcohols (methanol, ethanol, isopropanol) facilitate hydrogen transfer
  • Aprotic Solvents : THF provides good solubility for both starting materials and products
  • Acidic Media : Acetic acid or formic acid can enhance catalyst activity
  • Mixed Systems : Water/alcohol mixtures often provide optimal results

Additives and Modifiers

Various additives can enhance reaction performance:

  • Base Addition : Potassium hydroxide, sodium hydroxide, potassium carbonate, or sodium carbonate can neutralize acid byproducts
  • Halide Modifiers : Potassium fluoride or sodium fluoride may improve catalyst selectivity
  • Amine Additives : Triethylamine or 1,2-diazabicyclo[2.2.2]octane can prevent side reactions

Process Parameters

Critical process parameters that require careful control include:

Purification Techniques

After synthesis, the following purification methods are commonly employed:

Scale-Up Considerations

When scaling up the preparation of this compound, several factors must be addressed:

  • Heat Management : Hydrogenation reactions are exothermic and require efficient cooling systems
  • Safety Protocols : Hydrogen handling requires specialized equipment and safety measures
  • Catalyst Recovery : Economic viability often depends on efficient catalyst recycling
  • Waste Treatment : Proper handling of reaction byproducts and spent catalysts

The industrial production methods typically employ continuous flow reactors rather than batch processes to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[c]pyrrole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced derivatives with altered hydrogenation states.

Scientific Research Applications

Medicinal Chemistry

Octahydrocyclopenta[c]pyrrole-1-carboxamide has been studied for its potential as a pharmaceutical agent. The compound's unique structure allows it to serve as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further drug development .

Studies have focused on the interactions of this compound with biological targets. These studies suggest that the compound may inhibit certain enzymes or receptors involved in cell proliferation, contributing to its anticancer effects. Additionally, its derivatives have shown promise in modulating biological pathways related to inflammation and infection .

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in creating new compounds with tailored properties.

Industrial Applications

This compound's unique properties also lend themselves to industrial applications:

  • Material Science : The compound is explored for developing new materials with specific properties, such as conducting polymers and additives for plastics.
  • Additive Manufacturing : Its derivatives are being investigated for use in 3D printing technologies due to their favorable mechanical properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that these compounds could lead to the development of novel anticancer therapies.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound showed promising results against several bacterial strains. This highlights its potential application in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of antiviral applications, the compound may inhibit viral proteases, preventing the replication of the virus. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues of Octahydrocyclopenta[c]pyrrole-1-carboxamide, their modifications, and biological relevance:

Compound Name Structural Modification Biological Activity/Properties Reference
Telaprevir (VX-950) Cyclopenta[c]pyrrole-1-carboxamide core with peptide side chains EC50: ~1.7 nM (HCV NS3/4A inhibition); High SI (Selective Index) due to low cytotoxicity
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride Carboxylic acid substituent; Hydrochloride salt Structural similarity: 0.93; Potential precursor for prodrug synthesis
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride Ethyl ester modification; Hydrochloride salt Structural similarity: 0.78; Enhanced lipophilicity vs. carboxamide
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-Butyl ester; Ketone group at position 5 Molecular weight: 225.28 g/mol; Safety profile: Requires PPE for handling due to acute toxicity risks
Lycorine derivatives (e.g., 1a, 3) Pyrrolidine-based scaffolds with varied substituents Reduced cytotoxicity (CC50 > 100 µM) while retaining anti-HCV activity (EC50 ~2–5 µM)

Key Findings from Comparative Studies

Anti-HCV Activity :

  • Telaprevir’s this compound core enables potent protease inhibition (EC50 ~1.7 nM), outperforming lycorine derivatives (EC50 ~2–5 µM) but with higher cytotoxicity risks .
  • Lycorine derivatives, while less potent, exhibit improved safety profiles (SI > 20) due to reduced cytotoxicity, suggesting structural modifications can decouple efficacy from toxicity .

Ethyl ester analogues (similarity 0.78) may improve membrane permeability but require bioactivation to release the active carboxamide form .

Structural simplification (e.g., removal of peptide side chains) in analogues reduces off-target interactions but may compromise potency .

Biological Activity

Octahydrocyclopenta[c]pyrrole-1-carboxamide is a bicyclic compound featuring a cyclopentane ring fused with a pyrrole moiety. Its unique structure, characterized by the presence of a carboxamide functional group, contributes significantly to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H15_{15}N1_{1}O1_{1}. The compound's three-dimensional configuration plays a crucial role in its interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: It has shown efficacy against certain bacterial strains.
  • Anticancer Properties: Studies indicate that it may inhibit cell proliferation in cancer cell lines.
  • Enzyme Inhibition: The compound may act by inhibiting specific enzymes or receptors, leading to significant biochemical effects.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets that regulate cell growth and function. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study reported that this compound derivatives demonstrated antiproliferative effects against human MDA-MB-435 breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties:
    • Research highlighted the compound's potential as an antimicrobial agent, showing effectiveness against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance .
  • Enzyme Inhibition:
    • The compound has been investigated for its ability to inhibit viral proteases, such as the 3C-like protease involved in SARS-CoV-2 replication. This positions it as a candidate for antiviral drug development .

Comparative Analysis with Similar Compounds

The following table summarizes this compound's structural features and biological activities compared to related compounds:

Compound NameStructural FeaturesBiological Activities
This compoundBicyclic structure with carboxamide groupAntimicrobial, anticancer, enzyme inhibition
Octahydrocyclopenta[b]pyrroleSimilar bicyclic structure without carboxamideDifferent biological properties
CyclohexylcarbamateContains a carbamate instead of carboxamideVaries in reactivity and applications

Applications in Drug Development

This compound is being explored for its potential use in drug development across various fields:

  • Pharmaceuticals: Its enzyme inhibition properties make it a candidate for developing antiviral and anticancer drugs.
  • Material Science: The compound's unique structure can be utilized in creating new materials with specific properties.

Q & A

Q. Tables

Parameter Method/Value Reference
Boiling Point (predicted)304.3±35.0 °C
Density (20°C)1.182±0.06 g/cm³
Acute Toxicity (Oral)LD50 >2000 mg/kg (rat)
Purity AssessmentHPLC (C18, acetonitrile/water)
StabilityDegrades at >25°C or in moisture

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[c]pyrrole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Octahydrocyclopenta[c]pyrrole-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.